molecular formula C10H13N3O B7360595 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol

1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol

Cat. No.: B7360595
M. Wt: 191.23 g/mol
InChI Key: MNFCDXKJVAIWMI-UHFFFAOYSA-N
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Description

1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol is a bicyclic heteroaromatic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a butan-2-ol moiety. The synthesis of pyrazolo[3,4-c]pyridine derivatives typically involves multi-component reactions or sequential functionalization of halogenated intermediates, as demonstrated in studies on analogous compounds . The butan-2-ol group likely enhances solubility and modulates steric and electronic interactions, influencing reactivity and biological activity.

Properties

IUPAC Name

1-pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-9(14)7-13-6-8-3-4-11-5-10(8)12-13/h3-6,9,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFCDXKJVAIWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=C2C=CN=CC2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via C–H Activation and Subsequent Functionalization

A pivotal approach involves constructing the pyrazolo[3,4-c]pyridine scaffold through C–H activation, followed by alkylation to introduce the butan-2-ol moiety. Source demonstrates that treating 6-chloro-4-methylpyridin-3-amine with ethyl chloroformate and hydroxylamine hydrochloride generates a reactive intermediate, which undergoes cyclization to form the pyrazolo[3,4-c]pyridine core . Subsequent alkylation with 1,2-dibromobutane-2-ol (or a protected derivative) in the presence of sodium hydride introduces the butan-2-ol side chain.

Key Reaction Conditions :

  • Cyclization: DCE solvent, room temperature, 3 hours.

  • Alkylation: Acetonitrile, potassium carbonate, catalytic KI, 60°C, 12 hours.

Yield Considerations :

  • Core formation achieves ~96% yield , while alkylation with dibromoethane analogs yields ~60% . Substituting dibromoethane with bromobutanol derivatives may reduce yields due to steric hindrance, necessitating optimization.

Condensation of Aminopyrazoles with Functionalized Pyrone Derivatives

Source highlights the condensation of 3-aminopyrazoles with 2-pyrone derivatives to form pyrazolo[3,4-b]pyridin-3-ones . Adapting this method, 3-amino-1-(butan-2-ol)pyrazolin-5-one could react with 4-hydroxy-6-methylpyran-2-one under reflux in butanol to yield the target compound. The butan-2-ol group is introduced via pre-functionalization of the aminopyrazole precursor.

Optimization Challenges :

  • Tautomerization and regioisomerism require careful control via 2D NMR analysis .

  • Solvent selection (e.g., butanol vs. ethanol) impacts reaction efficiency, with higher boiling solvents favoring product formation .

One-Pot Synthesis Using Azlactones and Superbasic Media

Source describes a one-pot synthesis of pyrazolo[3,4-b]pyridin-6-ones by reacting 5-aminopyrazoles with azlactones under solvent-free conditions, followed by elimination in a superbasic medium (t-BuOK/DMSO) . For 1-pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol, substituting the azlactone with 4-(butan-2-ol-idene)-2-phenyloxazol-5(4H)-one could enable direct incorporation of the alcohol group.

Advantages :

  • Eliminates multi-step protection/deprotection sequences.

  • Yields for analogous compounds reach 81% .

Ring-Closing Reactions with Hydroxylamine Hydrochloride

Source discloses a method for synthesizing 1H-pyrazolo[3,4-b]pyridines via ring-closing reactions of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in DMF . Modifying the aldehyde precursor to include a butan-2-ol chain (e.g., 2-chloro-3-(butan-2-ol)pyridinecarboxaldehyde ) could yield the target compound.

Critical Parameters :

  • Temperature: Reflux conditions (90°C) ensure complete cyclization.

  • Yield: Up to 85% reported for core structures .

Post-Synthesis Functionalization via Reduction

A two-step approach involves synthesizing a ketone-containing pyrazolo[3,4-c]pyridine derivative followed by reduction to the secondary alcohol. For example, alkylating the core with 4-bromo-2-butanone and subsequently reducing the ketone with NaBH4 or LiAlH4 introduces the butan-2-ol group.

Efficiency Metrics :

  • Ketone alkylation yields ~47% .

  • Reduction efficiency depends on steric factors, with yields typically >80%.

Comparative Analysis of Methods

Method Key Starting Materials Yield Range Complexity
C–H Activation 6-Chloro-4-methylpyridin-3-amine60–70%Moderate
Pyrone Condensation 3-Aminopyrazole, 2-pyrone50–65%High
One-Pot Azlactone 5-Aminopyrazole, functional azlactone70–81%Low
Ring-Closing Modified pyridinecarboxaldehyde75–85%Moderate
Post-Synthesis ReductionKetone intermediate60–75%High

Mechanistic Insights and Challenges

  • Regioselectivity : Competing pathways during cyclization (e.g., [3,4-c] vs. [3,4-b] isomers) require precise control of reaction conditions .

  • Steric Hindrance : Bulky substituents like butan-2-ol reduce alkylation efficiency, necessitating polar aprotic solvents and elevated temperatures .

  • Protection Strategies : Alcohol groups may require silylation or acetylation during harsh reaction steps (e.g., superbasic media) .

Chemical Reactions Analysis

Synthetic Strategies for Pyrazolo[3,4-c]pyridine Scaffolds

Pyrazolo[3,4-c]pyridines are typically synthesized via cyclization reactions involving pyrazole or pyridine precursors. For example:

  • Cyclization of 3-aminopyrazoles with dicarbonyl compounds (e.g., α-oxo ketene dithioacetals) forms the pyridine ring, as seen in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines .

  • Vilsmeier-Haack reactions facilitate formylation, enabling subsequent nucleophilic attacks for heterocycle formation .

Functionalization at Position C2

The butan-2-ol substituent at position C2 suggests post-synthetic modifications of a preformed pyrazolo[3,4-c]pyridine core. Key methods include:

  • Alkylation : Reaction of a halogenated pyrazolo[3,4-c]pyridine (e.g., 5-chloro derivatives ) with 2-butanol under nucleophilic substitution conditions.

  • Grignard or Organometallic Additions : Addition of butan-2-ol-derived organometallics to electrophilic positions.

Reactivity and Stability Considerations

  • Tautomerism : The 1H-tautomer is thermodynamically favored over the 2H-form by ~37 kJ/mol , influencing regioselectivity in reactions.

  • Acid Sensitivity : The hydroxyl group in butan-2-ol may require protection (e.g., silylation or acetylation) during harsh reaction conditions .

Catalytic Pathways

  • ZrCl₄-Catalyzed Cyclization : Demonstrated in the synthesis of 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines . Similar conditions (95°C, DMF/EtOH, 16 h) could be adapted for C2-functionalized derivatives.

  • Reductive Desulfurization : Removal of thioether groups using Raney Ni/H₂ to yield unsubstituted pyridines .

Table: Comparative Reaction Conditions for Pyrazolo[3,4-c]pyridines

Reaction TypeStarting MaterialConditionsProductYieldSource
Cyclization3-Aminopyrazole + DiketoneDCE, NaNO₂, 90°C, 3 h5-Chloro-1H-pyrazolo[3,4-c]pyridine80%
ZrCl₄-Catalyzed Synthesis5-Amino-1-phenylpyrazoleZrCl₄, DMF/EtOH, 95°C, 16 h4-Substituted pyrazolopyridine70–85%
Reductive DesulfurizationThioether derivativesRaney Ni, H₂, EtOH/EtOAc, 50°C, 24 hDesulfurized pyrazolopyridine80–88%

Challenges and Research Gaps

No direct studies on 1-pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol exist in the reviewed literature. Key gaps include:

  • Stereochemical Outcomes : The chiral center in butan-2-ol may lead to enantioselective synthesis challenges.

  • Biological Activity Data : While pyrazolo[3,4-c]pyridines show antimicrobial and antiviral potential , the bioactivity of C2-hydroxyl derivatives remains unexplored.

Recommendations for Further Study

  • Optimize Alkylation Protocols : Screen bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (DMF, DMSO) for efficient C2-OH introduction.

  • Characterization : Use ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity.

Scientific Research Applications

1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets. It is being investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Research has highlighted its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing cellular signaling pathways. These interactions are mediated by the unique structural features of the compound, which allow it to form specific interactions with its targets .

Comparison with Similar Compounds

Table 2: Photophysical Properties

Compound Stokes Shift (nm) Fluorescence Quantum Yield Photostability
HPPT ~100 0.45 High
This compound Not reported Not reported Moderate (inferred)

Therapeutic Agents with Pyrazolo/Pyrrolo Cores

Patented compounds like 1,2,3',5'-tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione target TP53 activation for cancer therapy , while pyrazolo[3,4-c]pyrimidines (e.g., Example 64 in ) act as kinase inhibitors. The butan-2-ol group in this compound may confer distinct pharmacokinetic profiles, such as extended half-life or reduced cytotoxicity, compared to halogenated or spirocyclic analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrazole precursors with appropriate ketones or aldehydes under reflux conditions. Key parameters include solvent choice (e.g., acetonitrile or dichloromethane), reaction temperature (e.g., –20°C to reflux), and purification via column chromatography (ethyl acetate/hexane mixtures) or recrystallization (methanol or 2-propanol). Catalysts like triethylamine may enhance reactivity. Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

  • Methodological Answer : Store in tightly sealed containers under inert gas (N₂/Ar) in a dry, ventilated environment at 2–8°C. Avoid exposure to light, humidity, and reactive solvents. During handling, use PPE (gloves, goggles, lab coat) and work in a fume hood to minimize inhalation risks. Decomposition products (e.g., nitrogen oxides) necessitate proper waste segregation .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and purity (>95%). IR spectroscopy identifies functional groups (e.g., hydroxyl, pyrazole rings). High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) when synthesizing novel pyrazolo[3,4-c]pyridine derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism or residual solvents. Use 2D NMR (COSY, NOESY) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation. For IR, compare experimental spectra with computational simulations (DFT) to assign vibrational modes accurately. Contradictions in melting points may indicate polymorphic forms requiring differential scanning calorimetry (DSC) .

Q. What strategies optimize the reaction efficiency of introducing substituents to the pyrazolo[3,4-c]pyridine core without side reactions?

  • Methodological Answer : Protect reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) ethers prior to functionalization. Use regioselective catalysts (e.g., Pd/C for cross-coupling) and mild bases (K₂CO₃) to minimize hydrolysis. Microwave-assisted synthesis reduces reaction times and byproduct formation. Monitor intermediates via TLC or LC-MS .

Q. How to assess the compound’s solubility in aqueous and organic solvents, and what implications does this have for in vitro assays?

  • Methodological Answer : Determine solubility via shake-flask method: Saturate the compound in solvents (e.g., water, DMSO, ethanol) at 25°C, filter, and quantify via UV-Vis. Low aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (≤1% v/v) for cell-based assays. Co-solvents (PEG-400) or liposomal formulations improve bioavailability. Refer to solubility databases for predictive modeling .

Q. What methodologies are employed to evaluate the biological activity of pyrazolo[3,4-c]pyridine derivatives, and how do structural modifications impact potency?

  • Methodological Answer : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays. Fluorinated derivatives (e.g., 5-(fluorobenzoylamino) analogs) enhance membrane permeability and target affinity. Replace hydroxyl groups with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability. SAR studies require iterative synthesis and in silico docking (AutoDock) to prioritize candidates .

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